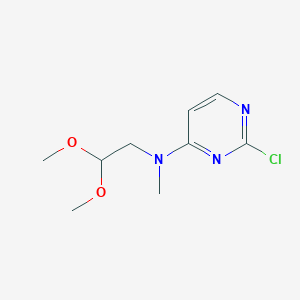2-chloro-N-(2,2-dimethoxyethyl)-N-methylpyrimidin-4-amine
CAS No.: 2098133-18-5
Cat. No.: VC3213884
Molecular Formula: C9H14ClN3O2
Molecular Weight: 231.68 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2098133-18-5 |
|---|---|
| Molecular Formula | C9H14ClN3O2 |
| Molecular Weight | 231.68 g/mol |
| IUPAC Name | 2-chloro-N-(2,2-dimethoxyethyl)-N-methylpyrimidin-4-amine |
| Standard InChI | InChI=1S/C9H14ClN3O2/c1-13(6-8(14-2)15-3)7-4-5-11-9(10)12-7/h4-5,8H,6H2,1-3H3 |
| Standard InChI Key | BMMVPZQOQGEIAQ-UHFFFAOYSA-N |
| SMILES | CN(CC(OC)OC)C1=NC(=NC=C1)Cl |
| Canonical SMILES | CN(CC(OC)OC)C1=NC(=NC=C1)Cl |
Introduction
Chemical Identity and Structure
Structural Features
The molecular structure of 2-chloro-N-(2,2-dimethoxyethyl)-N-methylpyrimidin-4-amine contains several key functional groups that define its chemical behavior:
-
A pyrimidine ring as the core structure
-
A chlorine substituent at position 2 of the pyrimidine ring
-
A tertiary amine at position 4, with:
-
A methyl group attached to the nitrogen
-
A 2,2-dimethoxyethyl group attached to the nitrogen
-
Similar compounds such as 2-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine have a molecular weight around 157.60 g/mol and a density of approximately 1.252 g/cm³. Based on structural analysis, 2-chloro-N-(2,2-dimethoxyethyl)-N-methylpyrimidin-4-amine would have a higher molecular weight due to the additional methyl group on the nitrogen atom.
Related Compounds
Several structurally related compounds provide insights into the characteristics of 2-chloro-N-(2,2-dimethoxyethyl)-N-methylpyrimidin-4-amine:
Physical and Chemical Properties
Physical Characteristics
Based on analogous compounds, 2-chloro-N-(2,2-dimethoxyethyl)-N-methylpyrimidin-4-amine likely exhibits the following physical properties:
The structural similarity to 2-Chloro-N-methylpyrimidin-4-amine suggests that storage in dark, inert conditions at 2-8°C would be appropriate to maintain stability .
Chemical Reactivity
The compound contains several reactive sites that would influence its chemical behavior:
-
The chlorine at position 2 of the pyrimidine ring is susceptible to nucleophilic substitution reactions, making it a potential site for chemical modifications.
-
The tertiary amine functionality at position 4 can participate in various reactions, including:
-
Potential hydrogen bonding interactions
-
Nucleophilic behavior in certain reaction conditions
-
Possible coordination with metals
-
-
The dimethoxy groups provide additional sites for potential reactions, including:
-
Acid-catalyzed hydrolysis to form aldehydes
-
Potential coordination with Lewis acids
-
These reactive sites make the compound valuable as a potential intermediate in organic synthesis.
Synthesis and Preparation
Reaction Conditions
Typical reaction conditions for the synthesis of related pyrimidine derivatives involve:
-
Solvents: DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) are commonly used for nucleophilic substitution reactions on pyrimidines
-
Temperature: Elevated temperatures (60-100°C) are often required
-
Base: Potassium carbonate or similar bases are typically employed to facilitate the reaction
-
Reaction time: Several hours to overnight, depending on specific conditions
Industrial Production
Industrial-scale production would likely follow similar synthetic routes but would require optimization for efficiency and cost-effectiveness. Based on related compound manufacturing:
-
Reaction scale-up considerations would include heat management and mixing efficiency
-
Purification would likely involve crystallization or chromatographic methods
-
Quality control would focus on purity assessment through analytical techniques such as HPLC, NMR, and mass spectrometry
Biochemical Properties and Applications
Mechanism of Action
Based on structurally similar compounds, 2-chloro-N-(2,2-dimethoxyethyl)-N-methylpyrimidin-4-amine may interact with biological systems through several mechanisms:
-
Enzyme Interactions: Related compounds have shown interaction with acetyl-CoA carboxylase enzyme, suggesting potential effects on fatty acid metabolism pathways.
-
Cellular Pathways: The compound structure suggests potential involvement in:
-
Cell signaling pathways
-
Gene expression modulation
-
Cellular metabolism effects
-
-
Receptor Binding: The nitrogen-containing heterocyclic structure could facilitate binding to various biological receptors.
Research Applications
Potential research applications for 2-chloro-N-(2,2-dimethoxyethyl)-N-methylpyrimidin-4-amine include:
-
Medicinal Chemistry: The compound could serve as a building block for developing pharmaceutical compounds with therapeutic effects, similar to other substituted pyrimidines.
-
Agricultural Applications: Related compounds have been explored for fungicidal and herbicidal properties, suggesting potential applications in agricultural chemistry.
-
Biochemical Research: The compound could function as a probe for studying enzyme interactions and cellular pathways.
-
Synthetic Chemistry: Its reactive functionalities make it valuable as an intermediate in the synthesis of more complex molecules.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume